1-Butyl-2,4-dinitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

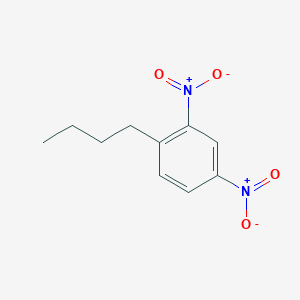

1-Butyl-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a butyl group at the first position and two nitro groups at the second and fourth positions. This compound is part of the dinitrobenzene family, which is known for its applications in various chemical processes and industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The general synthetic route includes:

Nitration: The introduction of nitro groups into the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This step results in the formation of 2,4-dinitrobenzene.

Alkylation: The butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting 2,4-dinitrobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-Butyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as alkoxides or amines. This reaction typically requires strong nucleophiles and elevated temperatures.

Oxidation: Although less common, the butyl group can be oxidized to a carboxylic acid under strong oxidative conditions using reagents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

Substitution: Alkoxides, amines, elevated temperatures.

Oxidation: Potassium permanganate, strong acidic or basic conditions.

Major Products Formed:

Reduction: 1-Butyl-2,4-diaminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: 1-Butyl-2,4-dinitrobenzoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Herbicidal Activity: Dinitrobenzene compounds, including derivatives like 1-butyl-2,4-dinitrobenzene, are known for their herbicidal properties . They are particularly effective in controlling noxious grasses like crabgrass while exhibiting minimal impact on broadleaf plants . The herbicidal action is highly selective, making these compounds valuable in lawn maintenance and agriculture .

- Synthesis of Nitrogen Heterocycles: Nitrogen-containing molecules, including those with a dinitrobenzene structure, are essential building blocks in synthesizing new drug candidates . These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, and anti-microbial properties .

- Chemical Kinetics Studies: 1-chloro-2,4-dinitrobenzene, a related compound, is used in kinetic studies to understand reaction mechanisms in various chemical environments . These studies often involve reactions with nucleophiles like n-butylamine and piperidine in reverse micelles, providing insights into factors affecting reactivity .

Case Studies and Research Findings

- Selective Herbicidal Action: In greenhouse tests, dinitrobenzene compounds demonstrated high effectiveness against grasses without harming dicotyledons like cotton and oats . Specific compounds, such as 5-tert-butyl-2,4-dinitro-m-xylene and 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, have shown outstanding crabgrass control .

- Specificity Against Crabgrass: 5-sec-butyl-2,4-dinitro-m-xylene was tested against crabgrass, corn, oats, cotton, and soybeans . At a concentration of 0.5 mg per pot, crabgrass was completely controlled, while cotton and soybean remained unaffected, highlighting the compound's specificity .

- Anti-tubercular Activity: Compounds with a 1,2,3-triazole linker have been developed and screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . A compound bearing a 4-nitro group showed significant anti-tubercular activity with a MIC value of 2.44 μM against M.tb H37Rv and displayed non-toxic characteristics against VERO cell lines .

- Anti-HIV Activity: Compounds with 1,2,3-triazole linkers were synthesized and tested for their antiviral activity in TZM-bl cells infected with the HIV-1 NL4-3 virus . Most compounds displayed excellent activity, with the 2-fluoro benzamide compound exhibiting high anti-HIV activity (EC50 = 3.13 μM) and very low toxicity .

Data Table: Herbicidal Activity Test Results

| Compound | Rate (mg/Pot) | Crabgrass Control | Oats Effect | Corn Effect | Cotton Effect | Soybean Effect |

|---|---|---|---|---|---|---|

| 5-sec-butyl-2,4-dinitro-m-xylene | 0.5 | Complete | Unaffected | Unaffected | Unaffected | Unaffected |

| 5-sec-butyl-2,4-dinitro-m-xylene | 10 | Complete Prevention | Unaffected | Unaffected | Unaffected | Unaffected |

Further Research

Mecanismo De Acción

The mechanism of action of 1-butyl-2,4-dinitrobenzene primarily involves its nitro groups, which are highly reactive and can participate in various chemical reactions. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules or other chemical entities. The butyl group provides hydrophobic character, influencing the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

1-Butyl-2,4-dinitrobenzene can be compared with other dinitrobenzene derivatives, such as:

1,2-Dinitrobenzene: Differing in the position of the nitro groups, leading to different reactivity and applications.

1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties due to the meta-position of the nitro groups.

1,4-Dinitrobenzene: Known for its higher melting point and different industrial applications.

Uniqueness: this compound is unique due to the presence of the butyl group, which imparts specific physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.

Actividad Biológica

1-Butyl-2,4-dinitrobenzene (BDNB) is an organic compound that has garnered attention due to its potential biological activities. This compound is part of the dinitrobenzene family, which is known for its diverse applications and toxicological profiles. Understanding the biological activity of BDNB is essential for assessing its safety and potential therapeutic uses.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12N2O4

- CAS Number : 25154-54-5

Biological Activity Overview

The biological activity of BDNB can be categorized into several key areas:

2. Toxicological Effects

BDNB and its analogs are known to pose several health risks:

- Methemoglobinemia : Exposure can lead to a reduced ability of blood to carry oxygen, resulting in symptoms like cyanosis and fatigue .

- Reproductive Toxicity : Some studies indicate that dinitrobenzene compounds can adversely affect reproductive health in animal models, causing sperm loss and infertility .

- Carcinogenic Potential : Current data do not conclusively link BDNB with cancer in animal studies; however, it is essential to exercise caution due to its toxic nature .

The mechanism through which BDNB exerts its biological effects may involve:

- Oxidative Stress : Dinitrobenzene compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : These compounds may inhibit certain enzymes involved in detoxification processes, thereby enhancing their toxic effects.

Case Studies and Research Findings

A review of various studies highlights the following findings regarding the biological activity of BDNB:

Propiedades

IUPAC Name |

1-butyl-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLMFBOSLNCGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.